エポチロンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

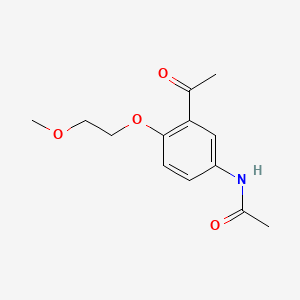

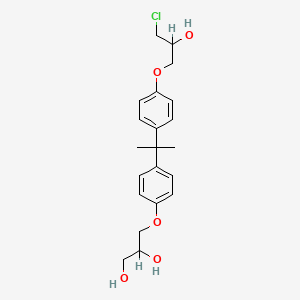

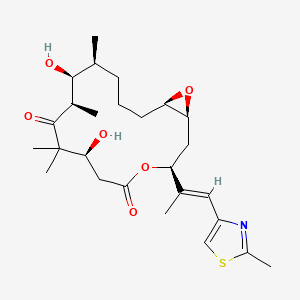

Epothilone A is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It has mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . It is active against refractory tumors, being superior to paclitaxel in many respects .

Synthesis Analysis

The total synthesis of Epothilone A has been achieved by several research groups . The synthesis strategies include a ring-closing alkyne metathesis reaction followed by a Lindlar reduction of the resulting cycloalkyne product .

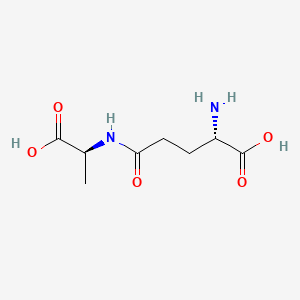

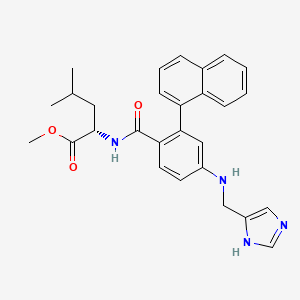

Molecular Structure Analysis

The chemical structure of Epothilone A was resolved from HPLC and LC-MS/MS analysis, with a molecular mass of 493.66 g/mol . A structural analysis of the Epothilone A–tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of Epothilone A on tubulin .

Physical And Chemical Properties Analysis

Epothilone A is a macrolide with the molecular formula C26H39NO6S and a molecular weight of 493.66 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .

科学的研究の応用

がん治療

エポチロンAは主にその抗がん特性で知られています。それは、細胞分裂に不可欠な微小管の重合を促進し、微小管を安定化させることで機能します。 このメカニズムは、有糸分裂紡錘体の形成を阻害し、がん細胞のアポトーシスにつながります .

合成アナログの開発

研究者たちは、this compoundの抗がん効力を高め、副作用を軽減するために、合成アナログを開発してきました。 これらの取り組みは、より強力で薬物動態特性の優れた化合物を作り出すことを目指しています .

グリコシドアナログの合成

This compoundグリコシドの酵素合成により、新規アナログが作られました。 これらのグリコシドアナログは、その改変された特性により、潜在的な治療的用途を有しています .

微小管安定化の研究

This compoundの微小管を安定化させる能力は、がん治療に役立つだけでなく、さまざまな生物学的プロセスにおける微小管のダイナミクスを研究するためのモデルとしても役立ちます .

全合成研究

This compoundの全合成は、化学分野における大きな成果であり、複雑な天然物の合成戦略についての洞察を提供します .

創薬プロセス

This compoundは、創薬における複雑な標的指向合成モデルとして機能し、研究者は生物学的巨大分子と相互作用する薬物の作成に関係する複雑さを理解するのに役立ちます .

作用機序

Target of Action

Epothilone A, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . Epothilone A binds to the αβ-tubulin heterodimer subunit of microtubules . This binding site is shared with paclitaxel, another well-known microtubule-targeting agent .

Mode of Action

Epothilone A interacts with its target, the αβ-tubulin heterodimer, by binding to it . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Furthermore, Epothilone A has been shown to induce tubulin polymerization into microtubules even without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone A is the microtubule function . By inhibiting this function, Epothilone A prevents cells from properly dividing . This inhibition of microtubule function is generally attributed to Epothilone A’s suppression of microtubule dynamics .

Pharmacokinetics

It is known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is between 0.2 and 0.6 hours across dose levels .

Result of Action

The primary result of Epothilone A’s action is cytotoxicity and eventually cell apoptosis . By stabilizing microtubules and suppressing their dynamics, Epothilone A causes cell cycle arrest at the G2-M transition phase . This prevents cells from properly dividing, leading to cell death .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Epothilone A involves a convergent approach, where two key fragments are synthesized separately and then coupled together to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl 3-methylbut-2-enylidenecyanoacetate", "Methyl 3-methylbut-2-enylidenemalonate", "Methyl 3-methylbut-2-enylidenemalononitrile", "Methyl 3-methylbut-2-enylidenemalonate", "Methyl 3-hydroxy-3-methylbut-2-enylidenemalonate", "Methyl 3-hydroxy-3-methylbut-2-enylidenecyanoacetate", "Methyl 3-hydroxy-3-methylbut-2-enylidenemalononitrile", "Methyl 3-hydroxy-3-methylbut-2-enylidenemalonate", "4-tert-Butylbenzaldehyde", "Acetone", "Butyllithium", "Trimethylsilyl chloride", "Hydrogen chloride", "Sodium hydroxide", "Sodium borohydride", "Lithium aluminum hydride", "Methanol", "Tetrahydrofuran", "Dichloromethane", "Ethyl acetate", "Acetonitrile", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "Preparation of the A-ring fragment: Ethyl acetoacetate is converted to methyl 3-methylbut-2-enylidenecyanoacetate via a Knoevenagel condensation with methyl cyanoacetate. The cyano group is then reduced to an amino group using sodium borohydride. The resulting amine is protected with a trimethylsilyl group and the enone is formed by reacting with 4-tert-butylbenzaldehyde in the presence of butyllithium. The final product is obtained by deprotection of the silyl group with hydrochloric acid.", "Preparation of the B-ring fragment: Methyl 3-methylbut-2-enylidenemalonate is converted to the corresponding hydroxy derivative using sodium hydroxide. The hydroxy group is then protected with a methoxymethyl group and the enone is formed by reacting with 4-tert-butylbenzaldehyde in the presence of butyllithium. The final product is obtained by deprotection of the methoxymethyl group with hydrochloric acid.", "Coupling of A- and B-ring fragments: The A- and B-ring fragments are coupled together using a Wittig reaction with triethylamine as the base. The resulting product is then reduced with lithium aluminum hydride to give the final product, Epothilone A." ] } | |

| 152044-53-6 | |

分子式 |

C26H39NO6S |

分子量 |

493.7 g/mol |

IUPAC名 |

(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1 |

InChIキー |

HESCAJZNRMSMJG-XOVLCIRJSA-N |

異性体SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |

SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

正規SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

外観 |

Solid powder |

| 152044-53-6 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Epothilone A; Epothilone-A; EpoA; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)